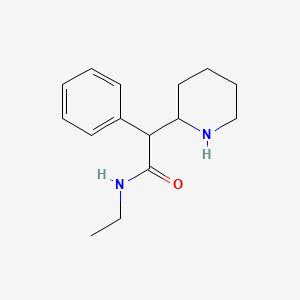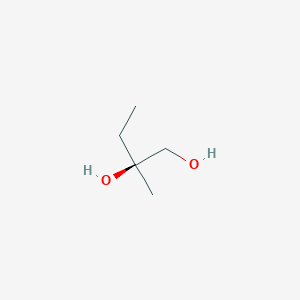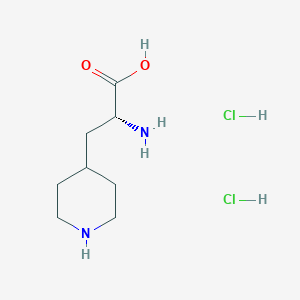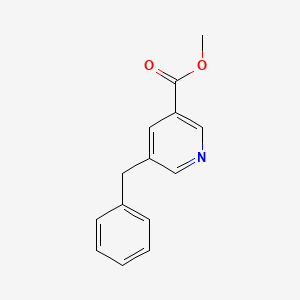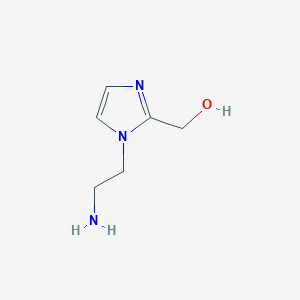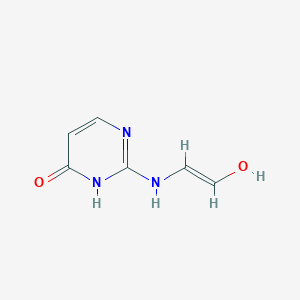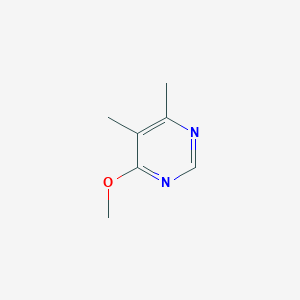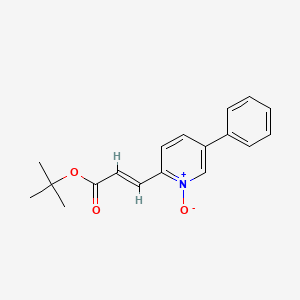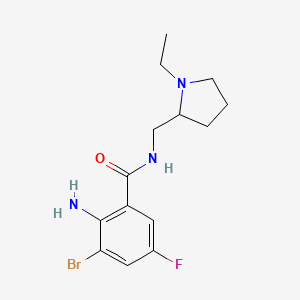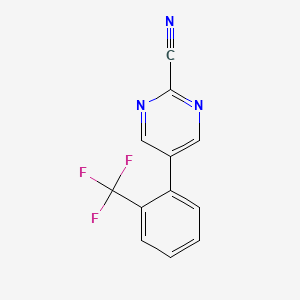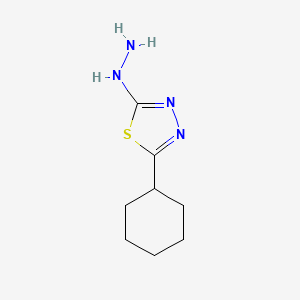
2-Cyclohexyl-5-hydrazinyl-1,3,4-thiadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Cyclohexyl-5-hydrazinyl-1,3,4-thiadiazole is a heterocyclic compound containing sulfur and nitrogen atoms within its structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclohexyl-5-hydrazinyl-1,3,4-thiadiazole typically involves the cyclization of hydrazinecarbothioamide derivatives. One common method includes the reaction of cyclohexyl isothiocyanate with hydrazine hydrate under reflux conditions to form the intermediate hydrazinecarbothioamide. This intermediate is then cyclized using an appropriate dehydrating agent, such as phosphorus oxychloride, to yield the desired thiadiazole compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and controlled reaction conditions is crucial to minimize impurities and maximize the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
2-Cyclohexyl-5-hydrazinyl-1,3,4-thiadiazole undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, and halides under appropriate solvent and temperature conditions.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced thiadiazole derivatives.
Substitution: Substituted thiadiazole derivatives with various functional groups.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 2-Cyclohexyl-5-hydrazinyl-1,3,4-thiadiazole involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, potentially inhibiting their activity or altering their function.
Pathways Involved: It may affect cellular pathways related to apoptosis, cell cycle regulation, and signal transduction, leading to its observed biological effects.
Comparison with Similar Compounds
2-Cyclohexyl-5-hydrazinyl-1,3,4-thiadiazole can be compared with other similar compounds within the thiadiazole family:
Properties
Molecular Formula |
C8H14N4S |
|---|---|
Molecular Weight |
198.29 g/mol |
IUPAC Name |
(5-cyclohexyl-1,3,4-thiadiazol-2-yl)hydrazine |
InChI |
InChI=1S/C8H14N4S/c9-10-8-12-11-7(13-8)6-4-2-1-3-5-6/h6H,1-5,9H2,(H,10,12) |
InChI Key |
QHWVOVIOUBRLSV-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)C2=NN=C(S2)NN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



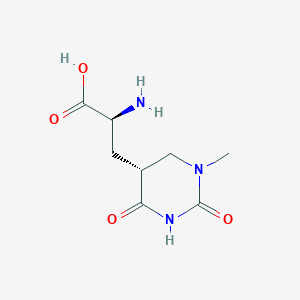
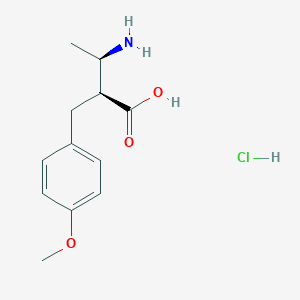
![Tert-butyl 1-(2-ethoxy-2-oxoethyl)-3-phenyl-6,7-dihydro-1H-pyrazolo[4,3-C]pyridine-5(4H)-carboxylate](/img/structure/B13097766.png)
